molecular formula C12H15ClN2O2 B15133487 Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate

Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate

Cat. No.: B15133487
M. Wt: 254.71 g/mol
InChI Key: GWIRQJOVWWTMAL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms The 4-chlorophenyl group is attached to the pyrazolidine ring, and an ethyl ester group is present at the 3-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazolidine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: It is used in biological assays to investigate its effects on various cellular pathways and targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It is explored for its potential use in the synthesis of other valuable chemical intermediates and products.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-phenylpyrazolidine-3-carboxylate: Lacks the chlorine substituent on the phenyl ring, which may affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

    5-(4-Chlorophenyl)pyrazolidine-3-carboxylic acid: The free carboxylic acid form, which may have different chemical reactivity and biological effects.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C12H15ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3

InChI Key

GWIRQJOVWWTMAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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